1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, also known as MPAP, is a compound that has been widely studied for its potential applications in scientific research. MPAP is a urea derivative that has been synthesized and studied for its effects on various biochemical and physiological processes.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Research has indicated that urea derivatives, similar in structure to the compound , have been synthesized and tested for their inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds have also been evaluated for their anticancer properties, particularly in prostate cancer cell lines, showing promising in vitro activity (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Properties
Compounds structurally related to the query chemical have been synthesized and assessed for their antimicrobial effectiveness against various Gram-positive, Gram-negative bacteria, and fungi. Their structure and antimicrobial potency have been validated using various spectroscopic techniques (Kathiriya, Purohit, & Purohit, 2015).
Antimicrobial and Chemical Characterization
Novel urea derivatives containing imidazole and phospholane rings have been synthesized and characterized. These compounds have shown noteworthy antimicrobial activity, and their chemical structures have been confirmed using several advanced spectroscopic methods (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas, which share a functional group with the query compound, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), playing a significant role in cancer cell behavior. Variations in their molecular structure have shown different levels of inhibitory activity, which has been extensively studied through X-Ray crystallography (Pireddu et al., 2012).
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWQLNRVCNZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.